Bicyclohexyl

Description

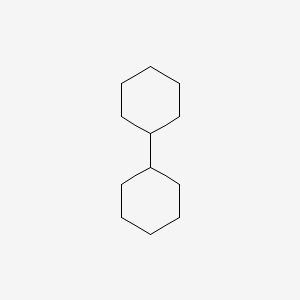

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclohexylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIIMZNLDWSIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021802 | |

| Record name | 1,1'-Bicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1,1'-Bicyclohexyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | 1,1'-Bicyclohexyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-51-3 | |

| Record name | Bicyclohexyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclohexyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclohexyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Bicyclohexyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Bicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclohexyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICYCLOHEXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y77501141O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding Angles of Bicyclohexyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclohexyl, a fundamental saturated carbocyclic compound, serves as a crucial scaffold in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure, including precise bond angles, bond lengths, and conformational preferences, is paramount for the rational design of novel therapeutics and advanced materials. This technical guide provides a detailed analysis of the chemical structure of this compound, summarizing key quantitative data, outlining the experimental and computational methodologies used for its characterization, and presenting a visual representation of its structural features.

Chemical Structure of this compound

This compound, with the chemical formula C₁₂H₂₂, consists of two cyclohexane rings connected by a single carbon-carbon bond.[1] The cyclohexane rings adopt a stable chair conformation, which minimizes both angular and torsional strain. The substituent on each ring (the other cyclohexyl group) preferentially occupies an equatorial position to reduce steric hindrance.

Stereoisomerism and Conformational Analysis

The molecule exists as a mixture of conformers due to rotation around the central C-C bond. The two primary conformers are the anti and gauche forms.[2] Molecular mechanics calculations suggest that the most stable conformer is the equatorial-equatorial (ee) anti conformer, which possesses C₂h symmetry.[2] Liquid this compound contains a mixture of molecules with both C₂ and C₂h symmetry, termed ee anti and ee gauche.[2] The bulky cyclohexyl groups strongly prefer the equatorial position.[3]

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through a combination of experimental techniques and computational modeling. The key quantitative data are summarized in the table below.

| Parameter | Value | Method(s) |

| Bond Angles | ||

| C-C-C (within ring) | ~111° | Gas-Phase Electron Diffraction |

| C-C-H | ~109° | Gas-Phase Electron Diffraction |

| Bond Lengths | ||

| C-C (between rings) | 1.55 Å | Gas-Phase Electron Diffraction |

| C-C (within ring) | 1.535 Å | Gas-Phase Electron Diffraction |

| C-H | 1.102 Å | Gas-Phase Electron Diffraction |

| Torsional Angle | ||

| Dihedral angle (C-C-C-C between rings) | 74.9° | Gas-Phase Electron Diffraction |

Table 1: Summary of key bond angles, bond lengths, and torsional angle for this compound.[1]

Experimental Protocols for Structural Determination

The determination of the molecular structure of this compound relies on sophisticated experimental techniques that probe the spatial arrangement of its atoms.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas molecules.

-

Scattering: The electrons are scattered by the electrostatic potential of the molecule's constituent atoms.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the interatomic distances, from which bond lengths, bond angles, and torsional angles are calculated.

A study of this compound using gas-phase electron diffraction, aided by vibrational spectroscopy and molecular mechanics, has been reported.[4]

X-ray Crystallography

While a single-crystal X-ray structure of unsubstituted this compound is not readily found in the literature, this technique is extensively used for its derivatives.[2][5][6][7] It provides highly accurate atomic coordinates in the solid state.

Generalized Methodology:

-

Crystal Growth: High-quality single crystals of the this compound derivative are grown from a supersaturated solution.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The electrons in the atoms diffract the X-rays, producing a unique diffraction pattern.

-

Data Collection: The intensities and positions of the diffracted X-ray spots are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

X-ray diffraction studies have also been performed on liquid this compound to analyze its short-range ordering.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution. For this compound and its derivatives, techniques like Double-Quantum-Filtered COSY (DQF-COSY), NOESY, and ROESY can be employed to determine the relative orientation of protons and thus deduce conformational preferences.[9] The coupling constants between protons, particularly the ³J(H,H) coupling across the central C-C bond, can provide information about the dihedral angle and the predominant conformation (gauche vs. anti).

Computational Chemistry Approaches

Theoretical calculations are invaluable for complementing experimental data and for studying the energetics of different conformers.

Molecular Mechanics (MM)

Molecular mechanics force fields, such as MM3 and MMFF, are widely used for the conformational analysis of flexible molecules like this compound.[10][11][12][13]

Methodology:

-

Force Field Selection: A suitable force field (a set of potential energy functions and parameters) is chosen.

-

Initial Structure Generation: An initial 3D structure of the this compound molecule is generated.

-

Energy Minimization: The geometry of the molecule is optimized to find the lowest energy conformation by minimizing steric energy. This involves adjusting bond lengths, bond angles, and dihedral angles.

-

Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods provide a more rigorous, quantum mechanical description of the electronic structure and geometry of a molecule.

Methodology:

-

Method and Basis Set Selection: An appropriate level of theory (e.g., Hartree-Fock, MP2, or a DFT functional like B3LYP) and a basis set (e.g., 6-31G*) are chosen.

-

Geometry Optimization: The molecular geometry is optimized to find the stationary point on the potential energy surface, yielding equilibrium bond lengths and angles.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

Ab initio methods have been used in conjunction with gas electron diffraction data to refine the structural parameters of similar bicyclic compounds.[10]

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound, highlighting the connectivity of the carbon atoms in the two chair-conformed cyclohexane rings.

Caption: Connectivity of the two cyclohexane rings in this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and X-ray crystal structure of O,O-bicyclohexyl-1,1′-diyl thiosulphite - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Crystal and mesophase structure of a this compound cyano mesogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and X-ray crystal structure of O,O-bicyclohexyl-1,1′-diyl thiosulphite - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. worldscientific.com [worldscientific.com]

- 9. future4200.com [future4200.com]

- 10. Molecular Structure and Conformations of Bicyclopentyl, C5H9-C5H9, as Studied by Electron Diffraction, Molecular Mechanics and Ab Initio Methods [chem.msu.ru]

- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Bicyclohexyl CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of bicyclohexyl (CAS No. 92-51-3), a saturated alicyclic hydrocarbon. This document details its registry information, physicochemical properties, and key experimental protocols for its synthesis, purification, and analysis, making it an essential resource for professionals in research, chemical synthesis, and drug development.

Core Registry Information

This compound, also known as dicyclohexyl or cyclohexylcyclohexane, is a key intermediate and solvent in various chemical processes. Its unambiguous identification is crucial for regulatory compliance, safety, and scientific accuracy.

| Identifier | Value |

| CAS Number | 92-51-3[1][2] |

| IUPAC Name | 1,1'-Bicyclohexane |

| Molecular Formula | C₁₂H₂₂[1][2] |

| Molecular Weight | 166.30 g/mol [2] |

| Synonyms | Dicyclohexyl, Cyclohexylcyclohexane, Bicyclohexane, 1,1'-Bicyclohexyl[1] |

| EC Number | 202-161-4[1] |

| PubChem CID | 7094 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental and industrial settings.

| Property | Value |

| Appearance | Colorless liquid |

| Melting Point | 3-4 °C |

| Boiling Point | 227 °C |

| Density | 0.864 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.478 |

| Flash Point | 92 °C (closed cup) |

| Autoignition Temperature | 245 °C |

| Solubility | Insoluble in water; soluble in alcohol and oils. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are presented below. These protocols are compiled from established literature and are intended to serve as a practical guide for laboratory work.

Synthesis of this compound via Catalytic Hydrogenation of Biphenyl

This protocol describes the synthesis of this compound through the catalytic hydrogenation of biphenyl, a common and efficient method for its preparation.

Materials:

-

Biphenyl

-

Catalyst: 5% Palladium on Carbon (Pd/C) or Nickel-based catalyst (e.g., Raney Nickel)

-

Solvent (optional): Cyclohexane or other inert organic solvent

-

High-pressure autoclave

-

Hydrogen gas source

Procedure:

-

Catalyst Preparation (if necessary): If using a Raney Nickel catalyst, it may require activation according to standard procedures. For commercially available Pd/C, pre-reduction may be beneficial. This typically involves exposing the catalyst to a nitrogen/hydrogen atmosphere at 150-200°C for 12-20 hours, followed by treatment with hydrogen at 200-300°C for up to 24 hours.

-

Reaction Setup: In a high-pressure autoclave, charge the biphenyl and the catalyst. If a solvent is used, add it to the autoclave. A typical catalyst loading is 5% by weight relative to the biphenyl.

-

Hydrogenation: Seal the autoclave and purge it with hydrogen gas to remove air. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40 bar).

-

Reaction Conditions: Heat the mixture to the target temperature (e.g., 130°C) while stirring. The reaction progress can be monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).

-

Work-up: After the reaction is complete (typically after several hours, as indicated by GC analysis showing the disappearance of biphenyl), cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Isolation: Filter the reaction mixture to remove the catalyst. If a solvent was used, it can be removed by distillation. The resulting crude this compound can then be purified by fractional distillation.

Purification of this compound

This protocol outlines a method for the purification of this compound to remove impurities.

Materials:

-

Crude this compound

-

Aqueous potassium permanganate (KMnO₄) solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Calcium chloride (CaCl₂)

-

Sodium metal

-

Distillation apparatus

Procedure:

-

Oxidative Wash: In a separatory funnel, shake the crude this compound repeatedly with an aqueous solution of potassium permanganate. This step helps to oxidize and remove unsaturated impurities.

-

Acid Wash: Following the permanganate wash, shake the this compound with concentrated sulfuric acid to remove any remaining oxidizable and basic impurities.

-

Neutralization and Drying: Wash the organic layer with water until the washings are neutral. Dry the this compound first with anhydrous calcium chloride.

-

Final Drying and Distillation: For rigorous drying, add small pieces of sodium metal to the this compound until the sodium no longer reacts. Decant the dried liquid and purify it by fractional distillation.

Analytical Methods

Accurate and reliable analytical methods are essential for confirming the identity and purity of this compound.

GC-MS is a powerful technique for separating and identifying the components of a mixture.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile organic solvent such as hexane or dichloromethane.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

Data Analysis:

-

The retention time of the this compound peak is used for its identification by comparison with a standard.

-

The mass spectrum of the peak is compared with a reference library (e.g., NIST) to confirm the identity of this compound and to identify any impurities.

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12 ppm.

-

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more.

Data Analysis:

-

The chemical shifts, multiplicities, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to confirm the structure of this compound. Due to the symmetry of the molecule, the spectra are relatively simple.

Visualization of Registry Information

The following diagram illustrates the hierarchical relationship of the key identifiers for this compound.

Caption: Hierarchical relationship of this compound identifiers.

References

A Comprehensive Technical Guide to Bicyclohexyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bicyclohexyl, a saturated hydrocarbon with significant applications in various scientific fields. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, presented in a manner tailored for researchers, scientists, and professionals in drug development.

Chemical Identity: IUPAC Name and Synonyms

The compound commonly known as this compound is systematically named cyclohexylcyclohexane according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] Another accepted IUPAC name is 1,1'-Bi(cyclohexane) .[2]

This compound is also known by a variety of synonyms, which are frequently encountered in scientific literature and commercial listings. These include:

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 92-51-3 | [1][3] |

| Molecular Formula | C₁₂H₂₂ | [1][7] |

| Molecular Weight | 166.30 g/mol | [1][3][7][8] |

| Melting Point | 3-4 °C | [7][8] |

| Boiling Point | 227 °C | [2][7][8] |

| Density | 0.864 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.478 | [7][8] |

| Flash Point | 92 °C (closed cup) | [8] |

| Autoignition Temperature | 245 °C | [2] |

| Solubility | Insoluble in water; miscible with organic solvents. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound Derivatives via Hydrogenation

A common method for the synthesis of this compound derivatives involves the hydrogenation of the corresponding biphenyl compounds. The following protocol is adapted from a patented manufacturing process for bicyclohexane derivatives.[2]

Objective: To synthesize a this compound derivative by reducing the aromatic rings of a biphenyl precursor.

Materials:

-

Biphenyl derivative (e.g., 4,4'-disubstituted biphenyl)

-

Palladium on carbon catalyst (Pd/C)

-

Solvent (e.g., ethyl acetate)

-

Hydrogen gas (H₂)

-

Reaction vessel (autoclave)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable autoclave, dissolve the biphenyl derivative in an appropriate solvent such as ethyl acetate.

-

Catalyst Addition: Add the palladium on carbon catalyst to the solution. The catalyst loading is typically a small percentage of the substrate's weight.

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to a desired hydrogen pressure (e.g., up to 2 MPa).

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 125-160 °C) and maintain with stirring for a designated period (e.g., 8-16 hours) to ensure complete hydrogenation.

-

Work-up: After the reaction is complete, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Purification: Wash the filtrate with water and saturated brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to yield the crude this compound derivative.

-

Analysis: Analyze the product for purity and stereoisomerism (cis/trans ratio) using gas chromatography.

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard analytical technique for determining the purity and isomeric composition of this compound and its derivatives. The following is a general protocol that can be adapted for specific analytical needs.

Objective: To determine the purity and/or isomeric ratio of a this compound sample.

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Capillary column suitable for hydrocarbon analysis (e.g., methyl silicone-fused silica).

-

Autosampler or manual injection system.

-

Data acquisition and processing software.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or ethyl acetate). If quantitative analysis is required, add a known amount of an internal standard.

-

Instrument Setup: Install the appropriate GC column and set the instrument parameters (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate) according to the specific column and analyte.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: The data system will record the chromatogram, showing peaks corresponding to the different components of the sample as they elute from the column.

-

Analysis:

-

Qualitative Analysis: Identify the peaks based on their retention times compared to known standards.

-

Quantitative Analysis: Determine the relative peak areas to calculate the percentage purity or the ratio of different isomers. For more accurate quantification, use the internal standard method.

-

Logical Relationships and Process Visualization

To illustrate a key process involving this compound, the following diagrams represent the synthesis workflow and the analytical workflow.

Caption: Workflow for the synthesis of a this compound derivative.

Caption: Workflow for the gas chromatography analysis of this compound.

References

- 1. 1,1'-Bicyclohexyl [webbook.nist.gov]

- 2. CN101550077B - Manufacturing method of this compound derivative - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H22 | CID 7094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kelid1.ir [kelid1.ir]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Conformational Analysis of Bicyclohexyl Isomers

Executive Summary: The conformational flexibility of the bicyclohexyl moiety is a critical determinant of molecular shape, influencing its physicochemical properties and biological interactions. This document provides an in-depth analysis of the stereoisomers of this compound, focusing on the diequatorial (e,e), equatorial-axial (e,a), and diaxial (a,a) conformations. We present a summary of the thermodynamic stabilities, a review of key experimental and computational methodologies for their characterization, and standardized protocols for their analysis. This guide is intended for researchers in stereochemistry, medicinal chemistry, and materials science.

The Conformational Landscape of this compound

This compound is composed of two cyclohexane rings connected by a single carbon-carbon bond. The overall topography of the molecule is defined by two primary conformational features: the chair conformation of each individual ring and the rotational orientation (torsion) around the central C1-C1' bond.

The cyclohexane rings predominantly adopt a low-energy chair conformation. The substituent at the C1 position (the other cyclohexyl ring) can occupy either an equatorial or an axial position. This leads to three principal staggered conformations for the this compound system:

-

(e,e)-Bicyclohexyl: Both rings act as equatorial substituents to each other. This is the most stable conformation.

-

(e,a)-Bicyclohexyl: One ring is an equatorial substituent, and the other is an axial substituent.

-

(a,a)-Bicyclohexyl: Both rings act as axial substituents to each other. This is the least stable conformation due to significant steric hindrance.

Furthermore, rotation around the C1-C1' bond introduces additional isomerism, primarily the anti (or trans) and gauche conformations. The anti conformer has a C2-C1-C1'-C2' dihedral angle of approximately 180°, while the gauche conformer has a dihedral angle of approximately 60°. The diequatorial (e,e) isomer itself exists as a mixture of anti and gauche rotamers.[1] The gauche interaction, a form of steric strain between groups separated by a 60° dihedral angle, is a key factor in the instability of axial substituents and certain rotamers.[2]

Thermodynamic Stability and Quantitative Data

The strong preference for a substituent to occupy the equatorial position on a cyclohexane ring governs the thermodynamics of this compound.[3] The axial position introduces destabilizing 1,3-diaxial interactions. In the case of the bulky cyclohexyl group, these interactions are severe, leading to a significant energy penalty for any conformation with an axial cyclohexyl ring.

The (e,e) conformation is the global energy minimum. The (a,a) conformation is highly disfavored due to two sets of 1,3-diaxial interactions and is generally not observed in significant populations at equilibrium. The relative energies are influenced by gauche interactions between the substituents and the cyclohexane ring carbons.[2][4]

| Parameter | (e,e) Conformer | (e,a) Conformer | (a,a) Conformer |

| Relative Energy (ΔG°) | 0 kcal/mol (Reference) | ~2.5 - 3.0 kcal/mol | > 5 kcal/mol |

| Equilibrium Population (298 K) | > 99% | < 1% | Negligible |

| Key Dihedral Angle (C2-C1-C1'-C2') | ~180° (anti), ~60° (gauche) | Variable | Variable |

| Primary Destabilizing Interactions | Minimal; gauche interactions in the gauche rotamer. | One set of 1,3-diaxial interactions. | Two sets of 1,3-diaxial interactions; severe steric clash. |

Note: Energy values are typical estimates for bulky substituents on a cyclohexane ring and serve to illustrate the significant stability of the diequatorial conformer.

Methodologies for Conformational Elucidation

The characterization of this compound conformers relies on a combination of spectroscopic and computational techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful tool for studying conformational equilibria.[5] By cooling the sample, the rate of ring interconversion can be slowed on the NMR timescale, allowing for the potential observation of individual conformers.[6][7]

Objective: To determine the dominant conformation in solution by measuring the ³J_HH coupling constant across the inter-ring C1-C1' bond.

Methodology:

-

Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., CDCl₃, or a freon/methylene chloride mixture for low-temperature studies) to a concentration of 5-10 mg/mL.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz).

-

Data Acquisition (Low Temperature):

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

Gradually lower the temperature of the probe (e.g., in 10 K increments) until spectral decoalescence is observed. For cyclohexanes, this often occurs below 200 K.[5]

-

At a sufficiently low temperature (e.g., 153 K), the signals for the axial and equatorial protons will be distinct, and their integration allows for the calculation of the equilibrium constant and ΔG°.

-

-

Data Acquisition (Coupling Constant Analysis):

-

If signals are heavily overlapped, employ 2D NMR techniques such as COSY or more advanced methods like SELINCOR to resolve individual proton signals and their couplings.[8]

-

Measure the vicinal coupling constant (³J_HH) between the protons on C1 and C1'.

-

-

Data Analysis:

-

Use the Karplus equation to correlate the observed ³J_HH value with the dihedral angle (φ) between the H-C1-C1'-H' atoms.

-

A small ³J_HH value (typically < 4 Hz) is indicative of a ~60° dihedral angle, confirming a gauche relationship.[8]

-

A large ³J_HH value (typically > 10 Hz) would indicate a ~180° dihedral angle, consistent with an anti relationship. The predominance of a gauche conformation is often observed.[8]

-

Computational Protocol: Molecular Modeling

Computational chemistry provides a theoretical framework to calculate the structures, energies, and properties of different conformers.[9][10]

Objective: To perform a conformational search and calculate the relative energies of the (e,e), (e,a), and (a,a) isomers.

Methodology:

-

Initial Structure Generation: Build a 3D model of this compound using molecular modeling software.

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy minima. This is crucial for exploring the potential energy surface.

-

A common workflow involves an initial fast search using a molecular mechanics force field (e.g., MMFF94) to generate a pool of candidate conformers.

-

-

Geometry Optimization and Energy Calculation:

-

Take the low-energy conformers from the initial search and re-optimize their geometries using a more accurate level of theory.

-

Density Functional Theory (DFT) is a common choice. A typical protocol would use the B3LYP functional with a basis set such as 6-31G(d).

-

Perform a frequency calculation to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Data Analysis:

-

Compare the final computed energies (including thermal corrections to Gibbs free energy) of the (e,e), (e,a), and (a,a) conformers to determine their relative stabilities and predicted equilibrium populations.

-

Visualizing Conformational Relationships

Diagrams are essential for representing the complex relationships in conformational analysis.

Figure 1: Energy landscape showing the relationship between this compound conformers.

Figure 2: A generalized workflow for modern conformational analysis.

Conclusion

The conformational analysis of this compound is dominated by the strong steric preference for the diequatorial (e,e) arrangement. This conformer exists as a mixture of anti and gauche rotamers. The combination of variable-temperature NMR spectroscopy and high-level computational modeling provides a robust strategy for characterizing the conformational landscape of this compound and its derivatives. Understanding these conformational preferences is fundamental for the rational design of molecules in drug development and materials science where three-dimensional structure dictates function.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gauche Conformation - Chemistry Steps [chemistrysteps.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Solved 5. How many gauche interactions are present in the | Chegg.com [chegg.com]

- 5. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. auremn.org.br [auremn.org.br]

- 7. mr.copernicus.org [mr.copernicus.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. digitallibrary.bishopmoorecollege.ac.in [digitallibrary.bishopmoorecollege.ac.in]

- 10. ijert.org [ijert.org]

A Historical Overview of Bicyclohexyl Synthesis Methods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclohexyl, also known as dicyclohexyl, is a saturated hydrocarbon with the chemical formula C₁₂H₂₂. It consists of two cyclohexane rings connected by a single carbon-carbon bond.[1] This compound and its derivatives are of significant interest in various fields, including materials science, liquid crystals, and as a potential liquid organic hydrogen carrier (LOHC) for hydrogen storage.[1][2] Its unique physical and chemical properties, such as high thermal stability and a high boiling point of 227 °C, make it a valuable building block in organic synthesis and a specialized solvent.[1] This guide provides a comprehensive historical overview of the primary methods developed for the synthesis of this compound, with a focus on the underlying chemistry, experimental protocols, and comparative data.

Catalytic Hydrogenation of Biphenyl

The catalytic hydrogenation of biphenyl is the most extensively studied and commercially viable method for the synthesis of this compound. This process involves the saturation of both aromatic rings of biphenyl with hydrogen in the presence of a catalyst. The reaction typically proceeds through an intermediate, cyclohexylbenzene (CHB), which is then further hydrogenated to this compound.

Experimental Protocol: General Procedure for Biphenyl Hydrogenation

A typical experimental setup for the catalytic hydrogenation of biphenyl involves a high-pressure autoclave reactor. The general procedure is as follows:

-

Catalyst Loading: The chosen catalyst (e.g., Rh/C, Ru/C, or a Ni-based catalyst) is loaded into the reactor.

-

Reactant Addition: Biphenyl, and a suitable solvent if necessary, are added to the reactor.

-

Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air.

-

Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure.

-

Heating and Agitation: The mixture is heated to the target temperature while being stirred to ensure efficient contact between the reactants, catalyst, and hydrogen.

-

Reaction Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) to determine the conversion of biphenyl and the selectivity towards cyclohexylbenzene and this compound.

-

Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

-

Product Isolation: The reaction mixture is filtered to remove the catalyst. The solvent, if used, is removed by distillation to yield the crude product, which can be further purified by distillation or recrystallization.

Quantitative Data on Biphenyl Hydrogenation

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of this compound. Below is a summary of data from various studies.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | Biphenyl Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference(s) |

| Rh/C | Charcoal | 50 | 16 (H₂ + CO₂) | Supercritical CO₂ | >99 | ~100 | ~100 | [1] |

| Ru/C | Charcoal | 50 | 16 (H₂ + CO₂) | Supercritical CO₂ | >99 | ~100 | ~100 | [1] |

| NiMoWS | - | 350 | 8 | - | ~99 | 47 | Not Reported | [2] |

| Skeletal Ni | - | 70 | 1 | THF | 100 | - | - | [3] |

| 3% Pt/C | Sibunite | 180 | 7 | - | Not Reported | Not Reported | Not Reported | |

| Ni-Mo sulfide | - | 380 | 6 | Heptane | 79 | 24 | 19 | [4] |

Note: In some cases, the primary product investigated was cyclohexylbenzene (CHB), and the reaction was optimized for its production rather than this compound.

Wurtz Reaction of Cyclohexyl Halides

The Wurtz reaction, a classic method for the formation of carbon-carbon bonds, can be employed for the synthesis of this compound. This reaction involves the reductive coupling of two molecules of a cyclohexyl halide using an alkali metal, typically sodium, in an anhydrous solvent.

Experimental Protocol: General Procedure for Wurtz Reaction

-

Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous ether or tetrahydrofuran (THF) is added to the flask, followed by finely cut sodium metal.

-

Initiation: A small amount of cyclohexyl halide (e.g., cyclohexyl bromide) is added to initiate the reaction. The mixture is gently warmed if necessary.

-

Addition of Cyclohexyl Halide: The remaining cyclohexyl halide, dissolved in the anhydrous solvent, is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete conversion.

-

Quenching: The reaction is cooled, and any unreacted sodium is carefully destroyed by the slow addition of ethanol.

-

Work-up: Water is added to dissolve the sodium salts. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

Since this is a symmetrical coupling, the Wurtz reaction of a single cyclohexyl halide is expected to produce this compound in high yield.[5]

Radiolysis of Cyclohexane

The irradiation of cyclohexane with high-energy radiation, such as gamma rays, leads to the formation of various products, with this compound being a major component. This process, known as radiolysis, involves the fragmentation and recombination of molecules induced by the absorption of ionizing radiation.

Experimental Protocol: Conceptual Setup for Radiolysis

While often used for mechanistic studies rather than large-scale synthesis, a preparative radiolysis experiment would conceptually involve:

-

Sample Preparation: Pure, deoxygenated cyclohexane is sealed in a container made of a material that is transparent to the radiation source (e.g., glass for gamma rays).

-

Irradiation: The sample is exposed to a source of high-energy radiation, such as a Cobalt-60 gamma source, for a specific duration to achieve the desired dose.

-

Product Analysis and Isolation: After irradiation, the mixture of products, which includes hydrogen, cyclohexene, and this compound, is analyzed. This compound can then be isolated from the reaction mixture, typically by distillation.

The yield in radiolysis is often expressed as a G-value, which is the number of molecules formed per 100 eV of energy absorbed. For the radiolysis of pure cyclohexane, the G-value for this compound formation is approximately 1.1 to 1.7.

Denitrogenation of Carbazole

Another reported method for the production of this compound is the denitrogenation of carbazole.[1] This process involves the removal of the nitrogen atom from the carbazole ring system and the subsequent hydrogenation of the resulting biphenyl structure.

This reaction is typically carried out under high-pressure hydrogen with a suitable hydrogenation catalyst. The process likely involves the hydrogenolysis of the carbon-nitrogen bonds, followed by the complete saturation of the aromatic rings. While mentioned as a production method, detailed experimental protocols and quantitative yield data for this specific transformation are not as readily available in the literature as for the hydrogenation of biphenyl.

Reductive Coupling of Cyclohexanone (A Potential Two-Step Approach)

While not a direct historical method for this compound synthesis, a two-step approach starting from cyclohexanone is conceptually possible via a Pinacol coupling reaction. The reductive coupling of two molecules of cyclohexanone would yield a 1,2-diol (1,1'-bicyclohexane-1,1'-diol). This diol could then be deoxygenated to produce this compound.

The Pinacol coupling is typically mediated by low-valent titanium reagents (e.g., in the McMurry reaction) or other reducing agents like samarium(II) iodide. The subsequent deoxygenation of the diol could be achieved through various methods, such as the Barton-McCombie deoxygenation. This route is more complex than the direct hydrogenation of biphenyl and is not a commonly cited method for the preparation of this compound itself.

Conclusion

Historically, the catalytic hydrogenation of biphenyl stands out as the most prominent and well-developed method for the synthesis of this compound, offering high yields and selectivity under optimized conditions with a range of catalysts. The Wurtz reaction provides a classic, albeit potentially less atom-economical, alternative for the direct coupling of cyclohexyl halides. The formation of this compound through the radiolysis of cyclohexane is a well-documented phenomenon, though it is more significant in the context of radiation chemistry than as a practical synthetic route. The denitrogenation of carbazole represents a less common but reported pathway. These methods, developed over many years of chemical research, provide a versatile toolkit for accessing this important saturated bicyclic hydrocarbon for its various applications in science and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Chemistry Wurtz Reaction [satheeneet.iitk.ac.in]

- 5. Which of the following alkanes will be formed in high yield by the Wurtz .. [askfilo.com]

A Technical Guide to Bicyclohexyl and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclohexyl moiety, a saturated bicyclic scaffold, has emerged as a significant structural component in the design and development of novel therapeutic agents. Its unique conformational properties, lipophilicity, and metabolic stability make it an attractive building block for medicinal chemists. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in drug discovery. This document summarizes key findings, presents detailed experimental protocols, and offers insights into the structure-activity relationships of this versatile chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves strategies that control the stereochemistry of the cyclohexane rings. Common methods include catalytic hydrogenation of biphenyl precursors and Michael-type condensation reactions.

A general approach to synthesizing liquid crystalline bicyclohexylbenzene derivatives involves the condensation of Mannich salts with 2-substituted acetoacetic esters or methyl benzyl ketones, followed by catalytic hydrogenation.[1][2] Another patented method describes the hydrogenation of a biphenyl derivative in the presence of a palladium catalyst to preferentially obtain the trans-isomer of the corresponding this compound derivative.

Experimental Protocol: Synthesis of 4'-Propyl-bicyclohexyl-4-carboxylic acid

This protocol is adapted from a patented manufacturing method.

Materials:

-

4'-Propyl-biphenyl-4-carboxylic acid

-

Solvent (e.g., organic solvent)

-

Palladium catalyst (e.g., palladium on carbon)

-

Hydrogen gas

Procedure:

-

In a high-pressure reaction vessel, dissolve 4'-propyl-biphenyl-4-carboxylic acid in a suitable organic solvent.

-

Add the palladium catalyst to the solution.

-

Seal the reaction vessel and introduce hydrogen gas to a pressure of up to 2 MPa.

-

Heat the reaction mixture and maintain it at a constant temperature with stirring for a specified duration (e.g., 16 hours).

-

After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Add water to the filtrate and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with saturated brine.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The product, 4'-propyl-bicyclohexyl-4-carboxylic acid, can be further purified if necessary. The ratio of cis to trans isomers can be determined by gas chromatography.[3]

Biological Activities and Therapeutic Applications

This compound derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents. The structural rigidity and lipophilicity of the this compound core can contribute to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates.

Anticancer Activity

Several studies have explored the potential of this compound-containing compounds as anticancer agents. One area of significant interest is their ability to interact with Vascular Endothelial Growth Factor (VEGF) receptors, which play a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[4][5] By inhibiting VEGF receptor signaling, these compounds can potentially disrupt tumor growth.

The binding of VEGF-A to its receptor, VEGFR2, triggers a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival. This pathway is a key target for anti-angiogenic therapies. This compound derivatives have been designed to interfere with this signaling cascade.

Caption: Simplified VEGF-A/VEGFR2 signaling pathway.

The anticancer efficacy of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%.

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| Bicyclic Phloroglucinol Derivative (C2) | MCF-7 (Breast Cancer) | MTT Assay | 18.49 | [6] |

| Tricyclohexyltin p-methoxycinnamate | HT-29 (Colorectal Cancer) | MTT Assay | 1.2 (24h), 1.0 (48h), 0.5 (72h) | [7] |

| Bis-Carbazole Derivative (Compound 1) | MDA-MB-231 (Breast Cancer) | Not Specified | 0.3 | [8] |

| Bis-Carbazole Derivative (Compound 1) | MCF-7 (Breast Cancer) | Not Specified | 0.6 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound derivative to be tested

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[9][10][11]

Pharmacokinetics

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. The incorporation of a this compound moiety can influence these properties. For instance, the lipophilicity of the this compound group can enhance membrane permeability and absorption, but may also lead to increased protein binding and metabolic clearance.

Experimental Workflow for Pharmacokinetic Studies

A typical workflow for evaluating the pharmacokinetic profile of a this compound derivative involves both in vitro and in vivo studies.

Caption: General experimental workflow for pharmacokinetic evaluation.

Quantitative Data on Pharmacokinetics

Detailed pharmacokinetic parameters for specific this compound derivatives are often proprietary. However, preclinical studies in animal models, such as rats, provide essential data for predicting human pharmacokinetics.

| Parameter | Description | Typical Units |

| Cmax | Maximum (peak) plasma concentration | ng/mL or µg/mL |

| Tmax | Time to reach Cmax | hours (h) |

| AUC | Area under the plasma concentration-time curve | ngh/mL or µgh/mL |

| t1/2 | Elimination half-life | hours (h) |

| F% | Bioavailability | % |

Conclusion

This compound and its derivatives represent a promising class of compounds in drug discovery. Their unique structural features offer advantages in terms of target binding and pharmacokinetic properties. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for biological screening. The demonstrated anticancer activity of several this compound-containing molecules, particularly through the inhibition of key signaling pathways like VEGF, highlights their therapeutic potential. Further research focusing on the optimization of lead compounds, detailed elucidation of their mechanisms of action, and comprehensive pharmacokinetic and toxicological profiling will be crucial for the successful translation of these promising scaffolds into clinical candidates. This technical guide provides a foundational understanding for researchers and scientists to explore and advance the development of novel drugs based on the this compound core.

References

- 1. mdpi.com [mdpi.com]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101550077B - Manufacturing method of this compound derivative - Google Patents [patents.google.com]

- 4. VEGF-A isoforms program differential VEGFR2 signal transduction, trafficking and proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Molecular formula and weight of Bicyclohexyl

This guide provides the fundamental molecular properties of Bicyclohexyl, a key organic compound utilized in various research and development applications. The data presented herein is intended for researchers, scientists, and professionals in drug development.

Molecular Identity and Weight

This compound, also known as dicyclohexyl, is an organic compound with the chemical formula C12H22.[1][2][3] Its structure consists of two cyclohexane rings joined by a single carbon-carbon bond.[2][3] The molecular weight of this compound is approximately 166.30 g/mol .[1][4][5]

The table below summarizes the core molecular data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C12H22 | [1][3][6] |

| Molecular Weight | 166.303 g/mol | [2][6] |

| Alternate Formula | C6H11C6H11 | [4] |

| CAS Registry Number | 92-51-3 | [1][6] |

References

Bicyclohexyl: A Comprehensive Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclohexyl, also known as dicyclohexyl, is a saturated alicyclic hydrocarbon with the chemical formula C₁₂H₂₂. It consists of two cyclohexane rings connected by a single carbon-carbon bond. This colorless liquid is a stable and versatile compound that has found applications as a high-boiling solvent, a dielectric fluid, and a key intermediate in organic synthesis. This technical guide provides an in-depth account of the discovery and the first documented synthesis of this compound, presenting the information with a focus on experimental details and quantitative data for a scientific audience.

Discovery and First Synthesis

The first synthesis of this compound was reported in 1897 by E. Haworth and W. H. Perkin Jr. in a publication in the Journal of the Chemical Society, Transactions. Their work, titled "Hexamethylenebishydroxylamine and its reduction. Dicyclohexyl and its derivatives," detailed the preparation of this novel hydrocarbon. The synthesis was achieved through the reduction of cyclohexyl iodide using sodium metal, a method analogous to the Wurtz reaction for the coupling of alkyl halides.

Experimental Protocol: First Synthesis of this compound (Haworth and Perkin, 1897)

The following is a detailed description of the experimental methodology employed by Haworth and Perkin for the first synthesis of this compound.

Materials:

-

Cyclohexyl iodide (iodocyclohexane)

-

Sodium metal

-

Dry ether (diethyl ether)

-

Apparatus for refluxing with a condenser

Procedure:

-

Reaction Setup: A flask equipped with a reflux condenser was charged with dry ether. The ether was likely dried over sodium wire to ensure anhydrous conditions, which are critical for the success of the Wurtz-type reaction.

-

Addition of Reactants: Sodium metal was cut into small pieces and added to the dry ether. Subsequently, cyclohexyl iodide was added to the reaction mixture. While the exact stoichiometry was not detailed in the available summaries, a molar excess of sodium is typical for such reactions to ensure complete coupling.

-

Reaction Conditions: The mixture was heated to reflux. The gentle boiling of the ether maintained a constant temperature for the reaction to proceed. The reaction is exothermic, but external heating is often required to initiate and sustain it.

-

Reaction Work-up: After the reaction was deemed complete (likely indicated by the consumption of the sodium metal), the reaction mixture was cooled. The excess sodium was quenched, typically by the careful addition of ethanol or water.

-

Isolation and Purification: The ethereal solution was washed with water to remove sodium iodide and any other water-soluble byproducts. The ether layer was then separated and dried over a suitable drying agent like anhydrous calcium chloride. The ether was subsequently removed by distillation.

-

Final Purification: The crude this compound was purified by fractional distillation to yield the pure product.

Chemical and Physical Properties

Haworth and Perkin, in their 1897 paper, would have characterized the newly synthesized this compound by determining its key physical properties. The following table summarizes the quantitative data for this compound, including both historical and modern accepted values for comparison.

| Property | Reported Value (Modern Sources) | Citations |

| Molecular Formula | C₁₂H₂₂ | [1] |

| Molecular Weight | 166.308 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 227 °C (at 760 mmHg) | [1] |

| Melting Point | 4 °C | [1] |

| Density | 0.88273 g/cm³ at 25 °C | [1] |

| Refractive Index (n_D) | 1.4796 at 20 °C | [1] |

| Solubility | Insoluble in water; miscible with organic solvents | [1] |

Visualizing the Synthesis and Relationships

To better illustrate the process and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Logical Relationship of this compound Synthesis

References

An In-depth Technical Guide to the Structural Formula and 3D Model of Bicyclohexyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclohexyl, also known as cyclohexylcyclohexane, is a saturated alicyclic hydrocarbon with the chemical formula C₁₂H₂₂. Its molecular structure, consisting of two cyclohexane rings connected by a single carbon-carbon bond, presents a fascinating case study in conformational analysis due to the interplay of steric and electronic effects that dictate its three-dimensional geometry. A thorough understanding of the structural nuances of this compound and its derivatives is paramount for its application as a solvent, a building block in organic synthesis, and as a structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of the structural formula and 3D model of this compound, supported by experimental data and computational insights.

Structural Formula and Isomerism

The structural formula of this compound is characterized by two cyclohexane rings joined at the C1 and C1' positions. The connectivity of the molecule is unambiguous, leading to the systematic IUPAC name 1,1'-bicyclohexyl.

Due to the free rotation around the central C1-C1' single bond and the chair-boat conformational flexibility of the cyclohexane rings, this compound can exist as a mixture of several conformers. The most stable and thus most populated conformers involve both cyclohexane rings in the low-energy chair conformation. The relative orientation of the two equatorial C-H bonds at the bridgehead carbons (C1 and C1') defines two primary conformers: the anti and gauche forms.

Conformational Analysis and 3D Model

The three-dimensional structure of this compound in the gas phase has been extensively studied using a combination of gas electron diffraction (GED), vibrational spectroscopy, and molecular mechanics calculations. These studies have revealed that this compound exists predominantly as a mixture of two diequatorial (ee) conformers: the anti conformer with C₂h symmetry and the gauche conformer with C₂ symmetry.

A third possible conformer, the axial-equatorial (ae) form, is significantly less stable due to steric hindrance and is not present in any significant proportion at room temperature.

Logical Relationship of this compound Conformers

The relationship between the stable conformers of this compound can be visualized as a rotational pathway around the central C1-C1' bond.

Caption: Conformational interconversion of this compound.

Quantitative Structural Data

The precise geometric parameters of the anti and gauche conformers of this compound have been determined experimentally and further refined by computational methods. The following tables summarize the key structural data obtained from gas electron diffraction and molecular mechanics (MM3) calculations.

Table 1: Geometrical Parameters of this compound Conformers from Gas Electron Diffraction

| Parameter | Average Value |

| Bond Lengths (Å) | |

| C-C (ring) | 1.535 ± 0.002 |

| C-C (pivot) | 1.550 ± 0.008 |

| C-H | 1.102 ± 0.003 |

| **Bond Angles (°) ** | |

| ∠C-C-C | 111.0 ± 0.2 |

| ∠C-C-H | 109.0 (assumed) |

| Dihedral Angles (°) | |

| Torsion angle (C-C-C-C) | 55.9 ± 0.5 |

| Torsion angle between rings (φ) | 74.9 (for gauche) |

Data obtained at a nozzle temperature of 112°C.

Table 2: Conformational Analysis of this compound

| Conformer | Symmetry | Percentage at 112°C (GED) | Relative Energy (MM3) (kcal/mol) |

| ee anti | C₂h | 52.6 ± 9.0 | 0.00 |

| ee gauche | C₂ | 47.4 ± 9.0 | 0.15 |

Experimental Protocols

Gas Electron Diffraction (GED)

The determination of the gas-phase molecular structure of this compound was achieved using the gas electron diffraction technique. A general protocol for such an experiment is as follows:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter). This creates a molecular beam that intersects with a high-energy electron beam.

-

Electron Beam Generation: A monochromatic beam of electrons is generated by an electron gun, accelerated to a high voltage (e.g., 40-60 keV).

-

Scattering: The electrons are scattered by the molecules in the gas jet. The scattered electrons form a diffraction pattern of concentric rings due to the random orientation of the molecules.

-

Detection: The diffraction pattern is recorded on a photographic plate or a modern imaging plate detector at two or more different camera distances to capture a wide range of scattering angles.

-

Data Analysis: The recorded diffraction intensities are digitized and radially averaged. After applying theoretical corrections for atomic scattering, the molecular scattering intensity is extracted. This intensity curve is then used in a least-squares refinement process to determine the molecular geometry, including bond lengths, bond angles, and the relative abundances of different conformers.

Single-Crystal X-ray Diffraction of a this compound Derivative

While this compound is a liquid at room temperature, the principles of its solid-state conformation can be inferred from crystalline derivatives. A representative example is trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic Acid. The experimental protocol for its structural determination is as follows:

-

Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation or cooling.

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and rotated. A detector records the positions and intensities of the diffracted X-ray spots.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

Table 3: Crystallographic Data for trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.934(5) |

| b (Å) | 5.384(2) |

| c (Å) | 27.681(7) |

| β (°) | 97.35(3) |

| Z | 8 |

This data reveals that in the solid state, the this compound core adopts a specific, ordered conformation.

Conclusion

The structural analysis of this compound reveals a dynamic equilibrium between two primary diequatorial conformers, the anti and gauche forms, with the anti conformer being slightly more stable. The quantitative data from gas electron diffraction provides precise bond lengths and angles that are crucial for accurate molecular modeling. The study of crystalline derivatives through X-ray diffraction offers valuable insights into the preferred packing and intermolecular interactions of the this compound moiety. This in-depth understanding of the structural and conformational properties of this compound is essential for professionals in research and drug development who utilize this versatile molecule in their work.

An In-depth Technical Guide to the Core Chemical Properties of Cyclohexylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of cyclohexylcyclohexane (also known as bicyclohexyl). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's structure, physicochemical properties, spectroscopic data, and relevant experimental methodologies. All quantitative data is presented in structured tables for ease of reference and comparison. Furthermore, this guide includes detailed diagrams generated using Graphviz to illustrate key experimental workflows and molecular relationships, adhering to specified visualization standards.

Introduction

Cyclohexylcyclohexane is a saturated alicyclic hydrocarbon with the chemical formula C₁₂H₂₂.[1] It consists of two cyclohexane rings connected by a single carbon-carbon bond.[1] This compound is a colorless, non-volatile liquid at room temperature and finds applications as a non-polar solvent, a building block in organic synthesis, and in the study of liquid interfaces.[1] Its unique conformational properties and well-defined physicochemical characteristics make it a subject of interest in various fields of chemical research.

Molecular Structure and Identification

Cyclohexylcyclohexane is systematically named 1,1'-Bicyclohexyl.[1] The molecule is not planar, with the two cyclohexane rings being twisted relative to each other.[1] In the liquid state, it exists as a mixture of conformational isomers, primarily the equatorial-equatorial (ee) anti and gauche forms.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | Cyclohexylcyclohexane[2] |

| Other Names | This compound, Dicyclohexyl[1] |

| CAS Number | 92-51-3[1] |

| Chemical Formula | C₁₂H₂₂[1] |

| Molecular Weight | 166.31 g/mol [3] |

| InChIKey | WVIIMZNLDWSIRH-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1CCC(CC1)C2CCCCC2[2] |

Physicochemical Properties

The physical and chemical properties of cyclohexylcyclohexane are well-documented and are summarized in the tables below. These properties are crucial for its application in synthesis and as a solvent.

Table 2: Physical Properties of Cyclohexylcyclohexane

| Property | Value |

| Appearance | Colorless liquid[1] |

| Melting Point | 4 °C[3] |

| Boiling Point | 227 °C[1] |

| Density | 0.887 g/mL[3] |

| Refractive Index (n_D) | 1.477[3] |

| Surface Tension | 32.68 dyn/cm[3] |

| Flash Point | 92 °C[1] |

| Autoignition Temperature | 245 °C[1] |

Table 3: Solubility of Cyclohexylcyclohexane

| Solvent | Solubility |

| Water | Insoluble[1] |

| Organic Solvents | Miscible[1] |

Table 4: Thermodynamic Properties of Cyclohexylcyclohexane

| Property | Value |

| Molar Volume | 187.5 mL/mol[3] |

| Heat of Combustion | 1814.8 kcal/mol[1] |

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.

Materials:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (Bunsen burner or oil bath)

-

Sample of cyclohexylcyclohexane

Procedure:

-

A small amount of cyclohexylcyclohexane is placed into the small test tube.

-

The capillary tube is inverted and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer.

-

The thermometer and test tube assembly are placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility (Isothermal Saturation Method)

This protocol can be used to determine the solubility of cyclohexylcyclohexane in various solvents.

Materials:

-

Scintillation vials with caps

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Sample of cyclohexylcyclohexane and chosen solvent

Procedure:

-

An excess amount of cyclohexylcyclohexane is added to a known volume of the solvent in a scintillation vial.

-

The vial is sealed and placed in a constant temperature shaker bath for 24-48 hours to ensure equilibrium is reached.

-